Ethyl 5'-(2-chloroacetamido)-[2,3'-bithiophene]-4'-carboxylate
Overview
Description
Ethyl 5’-(2-chloroacetamido)-[2,3’-bithiophene]-4’-carboxylate is an organic compound belonging to the class of bithiophenes. This compound is characterized by the presence of a chloroacetamido group attached to the bithiophene core, which is further esterified with an ethyl group at the carboxylate position. Bithiophenes are known for their applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5’-(2-chloroacetamido)-[2,3’-bithiophene]-4’-carboxylate typically involves multiple steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through the coupling of thiophene derivatives. For instance, the reaction between 2-bromothiophene and 2-thiopheneboronic acid in the presence of a palladium catalyst can yield 2,3’-bithiophene.
Introduction of the Chloroacetamido Group: The chloroacetamido group can be introduced by reacting the bithiophene derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of Ethyl 5’-(2-chloroacetamido)-[2,3’-bithiophene]-4’-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5’-(2-chloroacetamido)-[2,3’-bithiophene]-4’-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted bithiophenes, oxidized or reduced derivatives, and cyclized heterocyclic compounds.
Scientific Research Applications
Ethyl 5’-(2-chloroacetamido)-[2,3’-bithiophene]-4’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of Ethyl 5’-(2-chloroacetamido)-[2,3’-bithiophene]-4’-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The bithiophene core can interact with biological membranes, affecting their properties and functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-chloroacetamido)-5-phenylthiophene-3-carboxylate: Similar structure but with a phenyl group instead of a bithiophene core.
Ethyl 4-(2-chloroacetamido)benzoate: Contains a benzoate group instead of a bithiophene core.
Ethyl 5-(2-chloroacetamido)-3-methylthiophene-2-carboxylate: Similar structure but with a methyl group on the thiophene ring.
Uniqueness
Ethyl 5’-(2-chloroacetamido)-[2,3’-bithiophene]-4’-carboxylate is unique due to its bithiophene core, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and materials science.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S2/c1-2-18-13(17)11-8(9-4-3-5-19-9)7-20-12(11)15-10(16)6-14/h3-5,7H,2,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHQWMWMHVSUNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364202 | |
Record name | Ethyl 5'-(2-chloroacetamido)[2,3'-bithiophene]-4'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315676-33-6 | |
Record name | Ethyl 5′-[(2-chloroacetyl)amino][2,3′-bithiophene]-4′-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=315676-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5'-(2-chloroacetamido)[2,3'-bithiophene]-4'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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